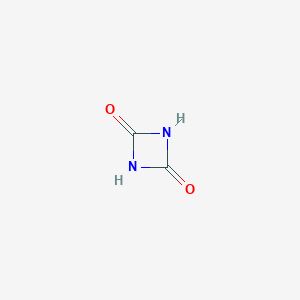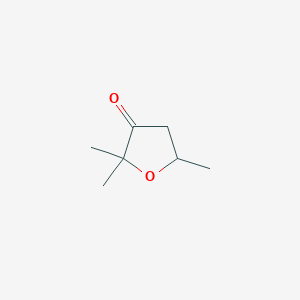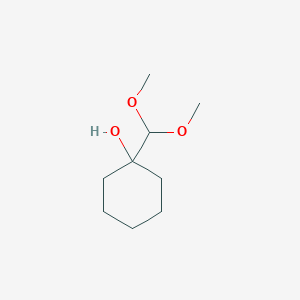![molecular formula C14H7Cl2F3O2 B14145376 Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- CAS No. 89076-26-6](/img/structure/B14145376.png)
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-(trifluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under specific conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism by which Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the trifluoromethoxy group.
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Contains a methylethoxy group instead of the trifluoromethoxy group.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, providing different chemical properties.
Uniqueness
Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]- is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical reactivity and potential applications. The trifluoromethoxy group, in particular, can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and industrial applications.
Propiedades
Número CAS |
89076-26-6 |
|---|---|
Fórmula molecular |
C14H7Cl2F3O2 |
Peso molecular |
335.1 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-chloro-5-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-9-3-1-8(2-4-9)13(20)11-7-10(5-6-12(11)16)21-14(17,18)19/h1-7H |
Clave InChI |
GRYCMYXUZVEOPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)OC(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)




![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)





![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
